Cas no 210050-83-2 (Erythbidin A)

Erythbidin A 化学的及び物理的性質
名前と識別子
-
- (R)-8-(7-hydroxychroman-3-yl)-2,2-dimethyl-2H-chromen-5-ol
- Erythbidin A
- AKOS040761698
- 8-[(3R)-7-hydroxy-3,4-dihydro-2H-chromen-3-yl]-2,2-dimethylchromen-5-ol
- 210050-83-2
- (3R)-7,4'-Dihydroxy-6'',6''-dimethylpyrano[2'',3'':2',3']isoflavan
- [ "" ]
-
- インチ: InChI=1S/C20H20O4/c1-20(2)8-7-16-17(22)6-5-15(19(16)24-20)13-9-12-3-4-14(21)10-18(12)23-11-13/h3-8,10,13,21-22H,9,11H2,1-2H3/t13-/m0/s1
- InChIKey: FWNBCUTXAPZFIT-ZDUSSCGKSA-N
- ほほえんだ: CC1(C=Cc2c(ccc(c2O1)[C@H]3Cc4ccc(cc4OC3)O)O)C
計算された属性
- せいみつぶんしりょう: 324.13600
- どういたいしつりょう: 324.13615911g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 1
- 複雑さ: 488
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 58.9Ų
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.257±0.06 g/cm3 (20 ºC 760 Torr),
- ふってん: 493.0±45.0 °C at 760 mmHg
- フラッシュポイント: 252.0±28.7 °C
- ようかいど: Insuluble (8.4E-3 g/L) (25 ºC),
- PSA: 58.92000
- LogP: 4.00070
- じょうきあつ: 0.0±1.3 mmHg at 25°C
Erythbidin A セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Erythbidin A 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN3994-5mg |
Erythbidin A |
210050-83-2 | 5mg |
¥ 3940 | 2024-07-20 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E42480-5mg |
Erythbidin A |
210050-83-2 | 5mg |
¥5600.0 | 2023-09-08 | ||
TargetMol Chemicals | TN3994-5 mg |
Erythbidin A |
210050-83-2 | 98% | 5mg |
¥ 3,940 | 2023-07-11 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E42480-5 mg |
Erythbidin A |
210050-83-2 | 5mg |
¥5600.0 | 2021-09-09 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3994-1 mg |
Erythbidin A |
210050-83-2 | 1mg |
¥2835.00 | 2022-04-26 | ||
TargetMol Chemicals | TN3994-1 mL * 10 mM (in DMSO) |
Erythbidin A |
210050-83-2 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4040 | 2023-09-15 | |
A2B Chem LLC | AF36336-5mg |
Erythbidin A |
210050-83-2 | 5mg |
$702.00 | 2024-04-20 | ||
TargetMol Chemicals | TN3994-1 ml * 10 mm |
Erythbidin A |
210050-83-2 | 1 ml * 10 mm |
¥ 4040 | 2024-07-20 |
Erythbidin A 関連文献
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
Erythbidin Aに関する追加情報
Erythbidin A: A Comprehensive Overview of its Chemical Profile and Recent Research Applications
Erythbidin A, a naturally occurring compound with the chemical formula C21H24O4, is identified by its unique Chemical Abstracts Service (CAS) number 210050-83-2. This compound has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its distinct structural features and potential biological activities. The molecular structure of Erythbidin A consists of a complex polyketide backbone, which is further modified by various functional groups, making it a subject of intense study for its pharmacological properties.
The CAS number 210050-83-2 provides a unique identifier for Erythbidin A, facilitating its precise classification and study within scientific literature. This numbering system ensures that researchers worldwide can accurately reference and discuss the compound, contributing to the advancement of knowledge in the field. The chemical properties of Erythbidin A, such as its solubility, stability, and reactivity, are critical factors that influence its potential applications in drug development and therapeutic interventions.
Recent research has highlighted the pharmacological significance of Erythbidin A. Studies have demonstrated that this compound exhibits potent anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various chronic diseases. The anti-inflammatory effects of Erythbidin A are attributed to its ability to modulate key inflammatory pathways, including NF-κB and MAPK signaling cascades. These pathways are central to the inflammatory response and are often dysregulated in conditions such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, Erythbidin A has shown remarkable antioxidant activity. Reactive oxygen species (ROS) are known to contribute to oxidative stress, which is implicated in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders. Erythbidin A has been found to scavenge ROS effectively, thereby protecting cells from oxidative damage. This property makes it a valuable candidate for developing therapeutic strategies aimed at mitigating oxidative stress-related conditions.
The structural complexity of Erythbidin A presents both challenges and opportunities for synthetic chemists. The synthesis of this compound involves multi-step organic reactions, requiring precise control over reaction conditions and reagent selection. Advances in synthetic methodologies have enabled researchers to produce Erythbidin A in higher yields and purity, facilitating further investigation into its biological activities. The development of efficient synthetic routes is crucial for scaling up production and exploring its potential in clinical trials.
Investigations into the mechanisms of action of Erythbidin A have revealed intriguing insights into its biological effects. For instance, studies have shown that Erythbidin A can inhibit the proliferation of certain cancer cell lines by inducing apoptosis. Apoptosis is a programmed cell death process that helps eliminate damaged or abnormal cells, thereby preventing the development of tumors. The ability of Erythbidin A to promote apoptosis makes it an attractive candidate for developing novel anticancer therapies.
Furthermore, Erythbidin A has been found to possess neuroprotective properties. Neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease are characterized by the progressive loss of neurons due to oxidative stress and inflammation. Preclinical studies have demonstrated that Erythbidin A can protect neurons from damage caused by these pathological processes. This finding opens up new avenues for developing treatments targeting neurodegenerative disorders.
The synthetic derivatives of Erythbidin A are also being explored as potential therapeutic agents. By modifying the structure of this compound, researchers aim to enhance its biological activity while minimizing side effects. Computational modeling and high-throughput screening techniques have been employed to identify novel derivatives with improved pharmacological properties. These efforts are part of a broader effort to develop next-generation drugs based on natural product scaffolds like Erythbidin A.
The future prospects for Erythbidin A in pharmaceutical applications are promising. Ongoing research is focused on elucidating its full spectrum of biological activities and optimizing its pharmacokinetic profile for clinical use. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating preclinical findings into clinical trials and ultimately bringing new therapies based on Erythbidin A to patients in need.
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